3-Ethyl-3-methylpyrrolidine
Description
3-Ethyl-3-methylpyrrolidine (C₇H₁₅N) is a bicyclic amine featuring a pyrrolidine backbone substituted with ethyl and methyl groups at the 3-position. Its molecular structure (SMILES: CCC1(CCNC1)C) confers unique steric and electronic properties, making it relevant in pharmaceutical and materials chemistry. Key characteristics include:
Properties
IUPAC Name |
3-ethyl-3-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7(2)4-5-8-6-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEXCXIEVRCDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34971-67-0 | |
| Record name | 3-ethyl-3-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with ethylmagnesium bromide followed by cyclization can yield this compound. Another method involves the use of 1,3-dipolar cycloaddition reactions between a nitrone and an olefin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iridium or rhodium complexes are often employed to facilitate the cyclization process. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticonvulsant Activity
One of the most significant applications of 3-Ethyl-3-methylpyrrolidine derivatives is their use as anticonvulsant agents. Research has shown that these compounds can effectively inhibit seizures, making them valuable in treating epilepsy. A study synthesized a series of new amides derived from 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids, demonstrating promising anticonvulsant activity in animal models .
Intermediate for Drug Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antidiabetic agents like Glimepiride. This compound is critical in the production of drugs targeting diabetes management, showcasing its relevance in therapeutic applications .
Acetylcholinesterase Inhibitors
Recent studies have identified this compound derivatives as potential acetylcholinesterase inhibitors. These compounds are being investigated for their ability to enhance cognitive function and treat neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
Pesticide Development
Research indicates that derivatives of this compound may exhibit antimicrobial properties, which can be harnessed in developing new pesticides. The ability to inhibit specific pathogens can enhance crop protection strategies, contributing to sustainable agricultural practices.
Chemical Synthesis
Catalysis
In synthetic organic chemistry, this compound is utilized as a catalyst for various reactions, including Michael and Aldol reactions. Its chiral nature allows for improved selectivity and efficiency in synthesizing complex organic molecules . Studies have shown that using this compound can lead to higher yields and better enantiomeric excess compared to traditional catalysts like L-Proline.
Data Tables
Case Studies
- Anticonvulsant Efficacy Study : A study conducted on a series of newly synthesized amides derived from this compound demonstrated significant anticonvulsant effects in rodent models, indicating its potential as a therapeutic agent for epilepsy management.
- Pesticide Development Research : Research into the antimicrobial properties of this compound derivatives led to the formulation of a novel pesticide, which showed effectiveness against common agricultural pathogens while maintaining safety profiles for non-target organisms.
Mechanism of Action
The mechanism by which 3-Ethyl-3-methylpyrrolidine exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, modulating biological processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-ethyl-3-methylpyrrolidine with other pyrrolidine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₇H₁₅N | 113.2 | 3-ethyl, 3-methyl | Bicyclic structure; CCS = 126.1 Ų |
| Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride | C₈H₁₆ClNO₂ | 193.67 | 3-methyl, 3-carboxylate ester | Ester functional group; HCl salt |
| 3-Ethyl-3-(3-methoxyphenyl)-1-methylpyrrolidine | C₁₄H₂₁NO | 219.33 | 3-ethyl, 3-(3-methoxyphenyl), 1-methyl | Aromatic substitution; higher MW |
| 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a) | C₂₅H₃₈N₄O₃ | 466.6 | Pyridin-3-ylpropionyl, tert-butyl-prolyl | Peptidomimetic; chiral centers |
Key Observations :
Yield Comparison :
- This compound’s synthetic efficiency cannot be directly compared due to missing data, but peptidomimetic derivatives require multi-step protocols with moderate yields (51–73%) .
Physicochemical Properties
- Collision cross-section (CCS) : this compound’s CCS (126.1–136.4 Ų) suggests a compact structure compared to larger derivatives like 13a (unreported CCS but likely >200 Ų due to higher MW) .
- Solubility : The absence of polar groups (e.g., carboxylates or pyridinyl moieties) in this compound likely reduces water solubility relative to compounds like Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride .
Biological Activity
3-Ethyl-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyrrolidine ring with ethyl and methyl substituents. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the alkylation of pyrrolidine derivatives. Various methods have been explored to optimize yield and purity, including the use of different alkylating agents and solvents. The compound's derivatives have been synthesized to evaluate their biological activities further.
Anticonvulsant Properties
Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. A study published in Advanced Drug Delivery Reviews evaluated several N-Mannich bases derived from this compound, demonstrating their efficacy in protecting against electrically induced seizures in animal models. The most effective compound showed an effective dose (ED50) of 30.3 mg/kg in the maximum electroshock (MES) test .
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| 14 | 30.3 | MES |
| 19 | Varies | PTZ |
Antimicrobial Activity
In addition to anticonvulsant effects, some studies have reported antimicrobial properties associated with this compound derivatives. Preliminary results indicate promising in vitro antifungal activities against various fungi, suggesting potential applications in treating fungal infections .
Cytotoxicity and Antioxidant Activity
Research has also explored the cytotoxic effects of compounds related to this compound on cancer cell lines. For instance, extracts containing this compound demonstrated significant cytotoxicity against leukemia cells, indicating its potential as a chemotherapeutic agent . The antioxidant activities were assessed using assays such as DPPH and ABTS, revealing that certain derivatives can effectively scavenge free radicals, thereby contributing to their therapeutic potential.
Case Studies
Case Study 1: Anticonvulsant Activity
In a controlled study involving rats, several derivatives of this compound were tested for their anticonvulsant effects using both MES and PTZ models. The results indicated that specific derivatives not only provided protection against seizures but also exhibited minimal acute neurological toxicity, making them suitable candidates for further development in epilepsy treatment .
Case Study 2: Antimicrobial Evaluation
A series of synthesized compounds based on this compound were evaluated for their antimicrobial properties against clinical isolates of fungi. The study found that certain derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) lower than standard antifungal agents, suggesting their potential as alternative treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
